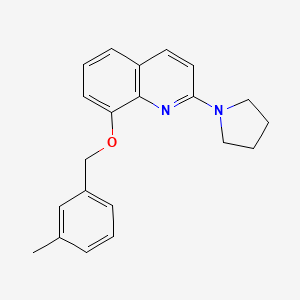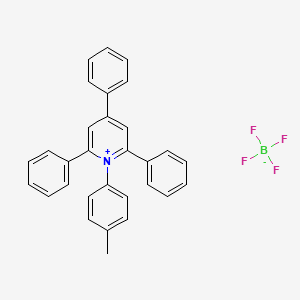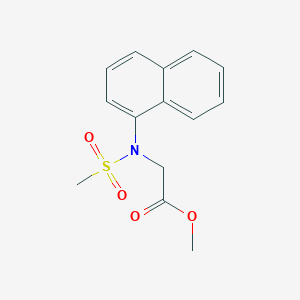
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a pyrrolidin-1-yl group at the 2-position and a 3-methylbenzyl ether group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution reactions. For example, 2-chloroquinoline can react with pyrrolidine under basic conditions to yield 2-(pyrrolidin-1-yl)quinoline.
Attachment of the 3-Methylbenzyl Ether Group: The final step involves the etherification of the quinoline derivative with 3-methylbenzyl alcohol. This can be achieved using a suitable base such as potassium carbonate and a catalytic amount of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with ketone or carboxylic acid groups.
Reduction: Formation of fully hydrogenated quinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents at the 2-position.
科学研究应用
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The pyrrolidin-1-yl group enhances its binding affinity to certain enzymes or receptors, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The 3-methylbenzyl ether group may contribute to its lipophilicity, facilitating its cellular uptake.
相似化合物的比较
8-((3-Methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: An alkaloid with antipyretic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
IUPAC Name |
8-[(3-methylphenyl)methoxy]-2-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-16-6-4-7-17(14-16)15-24-19-9-5-8-18-10-11-20(22-21(18)19)23-12-2-3-13-23/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFFCZLMHKPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)


![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)

![2-(2,4-dichlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2901816.png)

![5-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2901819.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2901820.png)

![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2901824.png)
![N-benzyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2901826.png)

